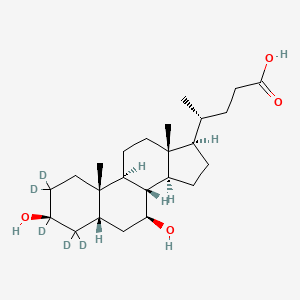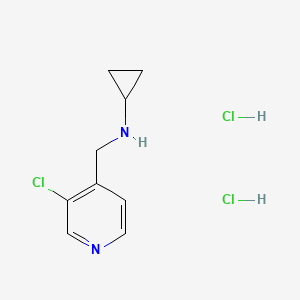
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 343.4 g/mol and a melting point of 150 °C. This compound has been extensively studied for its ability to act as a reagent for the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
Preparation Methods
The synthesis of (3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride involves several steps. One common method includes the reaction of 3-chloropyridine with cyclopropylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Condensation: It is used in the synthesis of Schiff bases through condensation reactions with aldehydes or ketones.
Scientific Research Applications
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various compounds, including Schiff bases and iron (III) complexes.
Biology: The compound is involved in the formation of diiron (III) complexes used as catalysts for selective hydroxylation of alkanes.
Industry: The compound is utilized in the synthesis of zinc (II) complexes that act as pre-catalysts for polylactide synthesis, contributing to advancements in polymer chemistry.
Mechanism of Action
The mechanism of action of (3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride involves its interaction with various molecular targets and pathways. For instance, it forms complexes with iron (III) that exhibit photocytotoxic properties, generating reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cellular components, making the compound relevant in cancer research.
Comparison with Similar Compounds
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride can be compared with similar compounds such as:
(3-Chloropyridin-4-yl)methanamine dihydrochloride: This compound has a similar structure but lacks the cyclopropyl group, which may affect its reactivity and applications.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
The unique structure of this compound, particularly the presence of the cyclopropyl group, contributes to its distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C9H13Cl3N2 |
|---|---|
Molecular Weight |
255.6 g/mol |
IUPAC Name |
N-[(3-chloropyridin-4-yl)methyl]cyclopropanamine;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-9-6-11-4-3-7(9)5-12-8-1-2-8;;/h3-4,6,8,12H,1-2,5H2;2*1H |
InChI Key |
VGDQYNNSELZBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=C(C=NC=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)

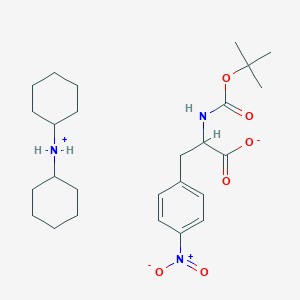
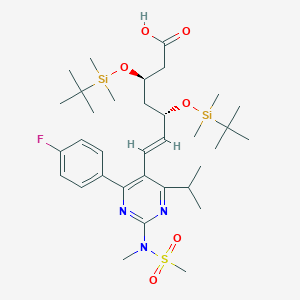
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
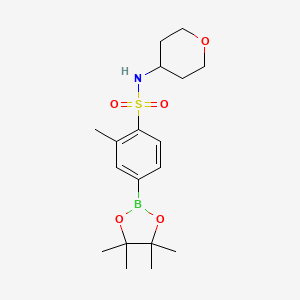
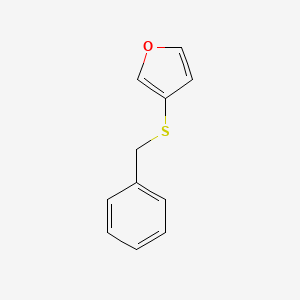
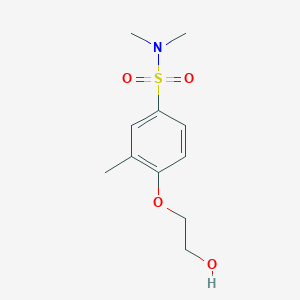
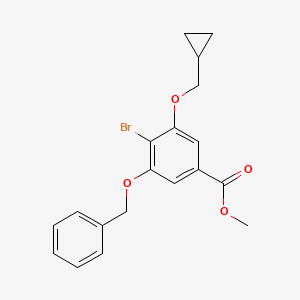
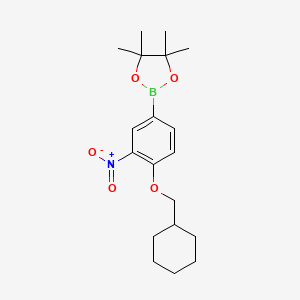
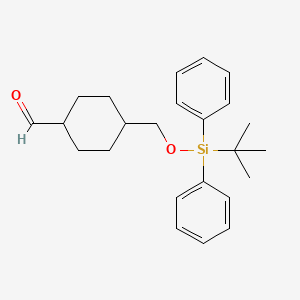
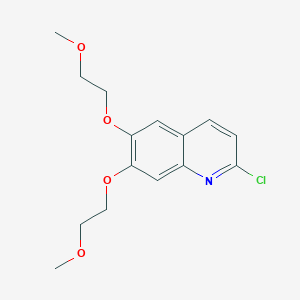
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
